molecular formula C7H12N2O3 B14343399 2-[(Aziridine-1-carbonyl)amino]ethyl acetate CAS No. 93355-56-7

2-[(Aziridine-1-carbonyl)amino]ethyl acetate

Cat. No.: B14343399
CAS No.: 93355-56-7
M. Wt: 172.18 g/mol
InChI Key: KXHMSORRUFRSFV-UHFFFAOYSA-N
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Description

2-[(Aziridine-1-carbonyl)amino]ethyl acetate is an organic compound that features both an aziridine ring and an ester functional group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the aziridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate typically involves the reaction of aziridine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of ethyl chloroformate, followed by the elimination of hydrochloric acid.

Industrial Production Methods

Industrial production of aziridine derivatives often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity. The use of catalysts and solvents can also play a significant role in optimizing the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(Aziridine-1-carbonyl)amino]ethyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids, Brønsted acids

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

    Substituted Aziridines: Formed via nucleophilic ring-opening reactions

    Carboxylic Acids and Alcohols: Formed via hydrolysis of the ester group

Mechanism of Action

The mechanism of action of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate primarily involves the ring-opening reactions of the aziridine moiety. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted products. These reactions can be catalyzed by acids or bases, which facilitate the formation of reactive intermediates such as aziridinium ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Aziridine-1-carbonyl)amino]ethyl acetate is unique due to the presence of both an aziridine ring and an ester functional group. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

93355-56-7

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-(aziridine-1-carbonylamino)ethyl acetate

InChI

InChI=1S/C7H12N2O3/c1-6(10)12-5-2-8-7(11)9-3-4-9/h2-5H2,1H3,(H,8,11)

InChI Key

KXHMSORRUFRSFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCNC(=O)N1CC1

Origin of Product

United States

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